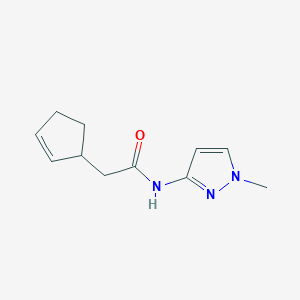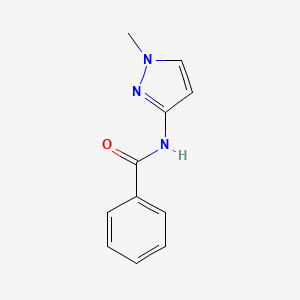![molecular formula C15H17N7 B7457280 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen atoms in its structure.
Wirkmechanismus
The mechanism of action of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzyme's activity, which leads to the disruption of the cellular processes that are regulated by the enzyme. The inhibition of CDK2, GSK-3β, and PKB by this compound has been shown to induce cell cycle arrest, apoptosis, and the inhibition of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit significant antiproliferative activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its high yield of synthesis, its potent inhibitory activity against various enzymes, and its potential applications in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
The future directions of research on 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine include the development of more potent derivatives of the compound, the identification of new target enzymes for the compound's inhibition, and the investigation of its potential applications in other fields of scientific research, such as drug discovery and material science. Additionally, the further elucidation of the compound's mechanism of action and its biochemical and physiological effects will provide valuable insights into its potential therapeutic applications.
In conclusion, this compound is a heterocyclic compound that has shown promising potential in various fields of scientific research. Its potent inhibitory activity against various enzymes, its potential applications in the treatment of various diseases, and its neuroprotective effects make it a valuable compound for further investigation. The development of more potent derivatives and the identification of new target enzymes for its inhibition will provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 2-aminopyridine, 1-(4-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine, and 5-iodopyrazole in the presence of a palladium catalyst. The reaction occurs under mild conditions, and the yield of the product is high. This method has been widely used in the preparation of this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant inhibitory activity against various enzymes, such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase-3β (GSK-3β), and protein kinase B (PKB). These enzymes play crucial roles in various cellular processes, including cell cycle regulation, cell growth, and survival. Therefore, the inhibition of these enzymes by this compound has the potential to be used in the treatment of various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-2-4-16-12(3-1)10-21-5-7-22(8-6-21)15-13-9-19-20-14(13)17-11-18-15/h1-4,9,11H,5-8,10H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKSMTGMRWARQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=NC=NC4=C3C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)



![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)







![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)